molecular formula C10H11N B1169002 .beta.,.epsilon.-Carotene-3,3-diol, dodecanoate tetradecanoate, (3R,3R,6R)- CAS No. 117116-36-6

.beta.,.epsilon.-Carotene-3,3-diol, dodecanoate tetradecanoate, (3R,3R,6R)-

Cat. No.: B1169002
CAS No.: 117116-36-6
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Description

.beta.,.epsilon.-Carotene-3,3-diol, dodecanoate tetradecanoate, (3R,3R,6R)- is a derivative of carotenoids, specifically a xanthophyll carotenoid. Carotenoids are naturally occurring pigments found in plants and some other photosynthetic organisms. This compound is known for its potential antioxidative and anti-inflammatory properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of .beta.,.epsilon.-Carotene-3,3-diol, dodecanoate tetradecanoate, (3R,3R,6R)- typically involves the esterification of .beta.,.epsilon.-Carotene-3,3-diol with dodecanoic acid and tetradecanoic acid. The reaction is usually carried out under acidic conditions to facilitate the ester bond formation. The process involves:

    Starting Materials: .beta.,.epsilon.-Carotene-3,3-diol, dodecanoic acid, and tetradecanoic acid.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like dichloromethane or toluene.

    Reaction Conditions: The reaction mixture is heated under reflux to promote esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

.beta.,.epsilon.-Carotene-3,3-diol, dodecanoate tetradecanoate, (3R,3R,6R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

.beta.,.epsilon.-Carotene-3,3-diol, dodecanoate tetradecanoate, (3R,3R,6R)- has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its antioxidative properties and potential protective effects against oxidative stress.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in diseases involving oxidative damage.

    Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.

Mechanism of Action

The mechanism by which .beta.,.epsilon.-Carotene-3,3-diol, dodecanoate tetradecanoate, (3R,3R,6R)- exerts its effects involves:

    Antioxidative Action: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.

    Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Molecular Targets: Targets include reactive oxygen species (ROS) and inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    .beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)-: Similar structure but with different ester groups.

    .beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate octadecanoate, (3R,3R,6R)-: Another derivative with different ester groups.

Uniqueness

.beta.,.epsilon.-Carotene-3,3-diol, dodecanoate tetradecanoate, (3R,3R,6R)- is unique due to its specific ester groups, which may influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

CAS No.

117116-36-6

Molecular Formula

C10H11N

Molecular Weight

0

Synonyms

.beta.,.epsilon.-Carotene-3,3-diol, dodecanoate tetradecanoate, (3R,3R,6R)-

Origin of Product

United States

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